Tri-o-tolylphosphine
Overview
Description
Tri-o-tolylphosphine, also known as this compound, is a useful research compound. Its molecular formula is C21H21P and its molecular weight is 304.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116667. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Phosphines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis in Chemical Reactions
- Catalytic Activity in Suzuki Reactions : Tri-p-tolylphosphine has been identified as an efficient catalyst in the Suzuki reaction, which is a type of cross-coupling reaction significant in organic synthesis (Xu et al., 2011).
- Hydrogenation of Quinolines : Iridium complexes with tri-ortho-tolylphosphine have shown enhanced enantioselectivity in the asymmetric hydrogenation of quinolines, an important process in the production of various pharmaceuticals and fine chemicals (Mršić et al., 2008).
Structural and Molecular Studies
- Crystal Structure Analysis : The compound has been used to study the crystal structures of various metal complexes, providing insights into the molecular geometry and intermolecular interactions in such compounds (Meijboom et al., 2006).
- Investigation of Conformational Properties : Research has been conducted on the conformational and configurational properties of tri-o-tolylphosphine and its derivatives, contributing to a deeper understanding of their chemical behavior (Yavari & Hadigheh-rezvan, 2001).
Applications in Electronics
- Use in High-Voltage Li-ion Batteries : Tris(pentafluorophenyl)phosphine, a derivative, has been applied as an additive in high-voltage lithium-ion batteries to improve cycling performance, showcasing its potential in advanced energy storage technologies (Xu et al., 2012).
Pharmaceutical and Biomedical Applications
- Anticancer Activity : Heteroleptic palladium(II) complexes with tri-p-tolylphosphine have been synthesized and evaluated for their anticancer activity against various cancer cell lines, indicating the potential for medical applications (Khan et al., 2016).
Mechanism of Action
Target of Action
Tri-o-tolylphosphine is primarily used as a ligand in various chemical reactions . A ligand is a molecule that binds to another (usually larger) molecule. In the case of this compound, it binds to metal ions during catalytic reactions.
Mode of Action
This compound interacts with its targets (metal ions) by donating electron pairs to them. This forms a complex that facilitates various chemical reactions. For instance, it is used in the Heck reaction and Suzuki-Miyaura cross-coupling of propargylic carbonates .
Biochemical Pathways
This compound is involved in several biochemical pathways, including the Heck reaction, Suzuki-Miyaura cross-coupling, and other palladium-catalyzed cross-coupling reactions . These reactions are crucial in organic synthesis, allowing for the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules.
Pharmacokinetics
Like other phosphines, it is likely to be poorly soluble in water but soluble in organic solvents .
Result of Action
The result of this compound’s action is the facilitation of chemical reactions. By acting as a ligand, it enables the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis. This can lead to the creation of complex organic molecules, including pharmaceuticals and polymers .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to air and reacts slowly with moisture/water . Therefore, reactions involving this compound are typically carried out under anhydrous (water-free) conditions . Additionally, the temperature can also affect the rate and outcome of the reactions it catalyzes .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Tri-o-tolylphosphine is known to act as a ligand in various biochemical reactions . It has been used in the ruthenium-catalyzed direct amination of alcohols . It is also used in Suzuki reaction
Molecular Mechanism
This compound is known to participate in various reactions as a ligand . In the ruthenium-catalyzed direct amination of alcohols, it likely interacts with the ruthenium catalyst
Temporal Effects in Laboratory Settings
It is known that in solution, this compound slowly converts to the phosphine oxide .
Properties
IUPAC Name |
tris(2-methylphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21P/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIOYMYWGDAQPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064130 | |
Record name | Phosphine, tris(2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Tri-o-tolylphosphine | |
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CAS No. |
6163-58-2 | |
Record name | Tri-o-tolylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6163-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tris-o-tolyphosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006163582 | |
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Record name | Tri-o-tolylphosphine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116667 | |
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Record name | Phosphine, tris(2-methylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Phosphine, tris(2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(2-methylphenyl)phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.631 | |
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Record name | TRIS-O-TOLYPHOSPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M32DK8XA8 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tri-o-tolylphosphine?
A1: this compound has the molecular formula C21H21P and a molecular weight of 304.37 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: Key spectroscopic data includes:
- 1H NMR (C6D6): δ 6.98 (m, 18H), 6.77 (m, 6H), 2.92 (s, 18H) []
- 31P{1H} (C6D6): d −6.72 (s) []
- IR (KBr): Characteristic peaks observed at various wavenumbers. []
Q3: What is the solubility of this compound?
A3: this compound is insoluble in water but soluble in alcohols, benzene, and chloroform. It demonstrates high solubility in ether. []
Q4: How stable is this compound under ambient conditions?
A4: While relatively air-stable, this compound can undergo slow oxidation, particularly in solution. Storage under an inert atmosphere is recommended. []
Q5: Why is this compound favored in certain palladium-catalyzed reactions?
A5: Its bulky structure provides steric hindrance, influencing the reactivity and selectivity of palladium catalysts. This is particularly beneficial in Heck reactions involving less reactive aryl halides like chlorides. [, ]
Q6: Can you elaborate on the role of this compound in palladium-catalyzed Stille reactions?
A6: this compound serves as a ligand, stabilizing the palladium catalyst and influencing its reactivity. It has been successfully utilized in Stille reactions for radiolabeling compounds like [11C]celecoxib. []
Q7: How does this compound affect the rate of Suzuki polycondensation reactions?
A7: When used in conjunction with palladium catalysts like Pd(OAc)2, this compound can facilitate high molecular weight polymer formation in Suzuki polycondensations. []
Q8: Are there instances where this compound leads to unexpected reactivity in palladium catalysis?
A8: Yes, this compound can promote aryl-aryl exchange reactions with the palladium center in Suzuki polycondensations, leading to chain termination with phenyl or o-tolyl groups. []
Q9: What is the role of this compound in photopolymerization reactions?
A9: this compound acts as a photopolymerization initiator for monomers like methyl methacrylate. Notably, its initiation rate is significantly higher than that of triphenylphosphine. []
Q10: Have computational methods been used to study this compound and its complexes?
A10: Yes, PM3 calculations have been employed to investigate conformational properties and inversion barriers of this compound and its chalcogenides. []
Q11: How does the steric bulk of this compound influence its coordination chemistry?
A11: The bulky o-tolyl groups impose steric constraints, influencing the geometry and reactivity of metal complexes. For example, they can hinder intramolecular metallation in platinum(II) complexes. []
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